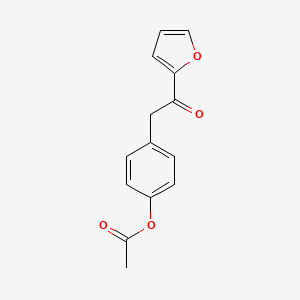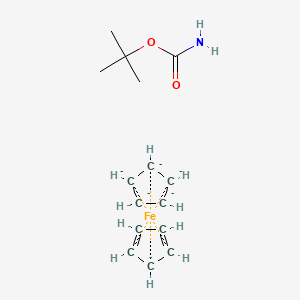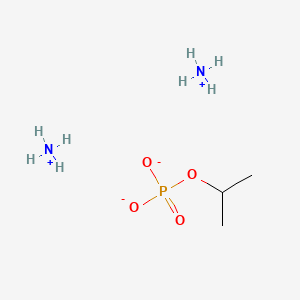
Diammonium monoisopropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium monoisopropyl phosphate is a chemical compound that belongs to the class of ammonium phosphates It is characterized by the presence of two ammonium ions and one monoisopropyl phosphate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diammonium monoisopropyl phosphate typically involves the reaction of phosphoric acid with isopropyl alcohol and ammonia. The process can be summarized in the following steps:
Neutralization Reaction: Phosphoric acid is reacted with isopropyl alcohol to form monoisopropyl phosphate.
Ammoniation: The monoisopropyl phosphate is then reacted with ammonia to form this compound.
The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled conditions. The process typically includes steps such as crystallization, drying, and packaging to obtain the final product in a pure and stable form.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium monoisopropyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water to form ammonium ions and monoisopropyl phosphate.
Decomposition: At elevated temperatures, it can decompose to release ammonia and phosphoric acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.
Decomposition: This reaction requires higher temperatures, usually above 70°C.
Major Products Formed
Hydrolysis: Ammonium ions and monoisopropyl phosphate.
Decomposition: Ammonia and phosphoric acid derivatives.
Aplicaciones Científicas De Investigación
Diammonium monoisopropyl phosphate has several applications in scientific research:
Agriculture: It is used as a fertilizer to provide essential nutrients like nitrogen and phosphorus to plants.
Biology: It can be used in studies involving nutrient uptake and metabolism in plants.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of flame retardants and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of diammonium monoisopropyl phosphate involves its dissociation into ammonium ions and monoisopropyl phosphate in aqueous solutions. The ammonium ions can be taken up by plants as a nutrient, while the monoisopropyl phosphate can participate in various biochemical pathways. The compound’s effectiveness as a fertilizer is due to its ability to provide readily available nitrogen and phosphorus to plants.
Comparación Con Compuestos Similares
Diammonium monoisopropyl phosphate can be compared with other ammonium phosphates, such as:
Diammonium phosphate: Similar in providing nitrogen and phosphorus but lacks the isopropyl group.
Monoammonium phosphate: Contains only one ammonium ion and is used in different agricultural applications.
Triammonium phosphate: Contains three ammonium ions and is used in specific industrial applications.
The uniqueness of this compound lies in its specific structure, which includes the isopropyl group, potentially offering different solubility and reactivity properties compared to other ammonium phosphates.
Propiedades
Número CAS |
68444-17-7 |
|---|---|
Fórmula molecular |
C3H15N2O4P |
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
diazanium;propan-2-yl phosphate |
InChI |
InChI=1S/C3H9O4P.2H3N/c1-3(2)7-8(4,5)6;;/h3H,1-2H3,(H2,4,5,6);2*1H3 |
Clave InChI |
LNKPYXHTQWMWBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP(=O)([O-])[O-].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



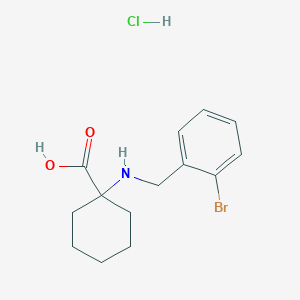
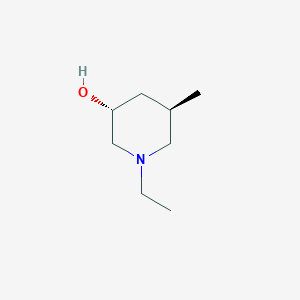
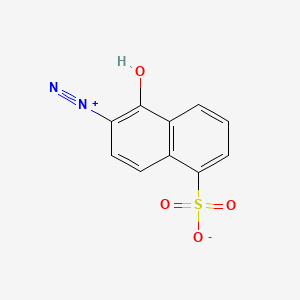
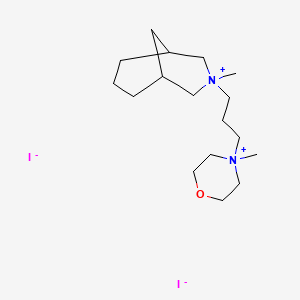
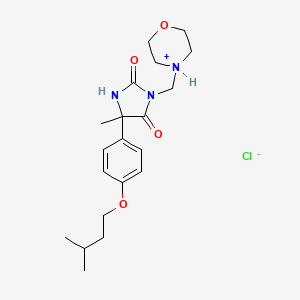
![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/structure/B13779655.png)


![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
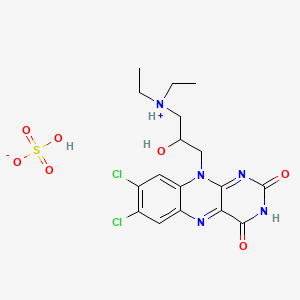
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
